3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, resulting in the formation of ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate . The methylamino group in this intermediate can be masked as the tert-butoxycarbonate to facilitate further reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It may serve as a probe or tool compound to study biological processes involving thiazole derivatives.
Medicine: Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity to standard drugs like ketoconazole.
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate: An intermediate in the synthesis of various thiazole derivatives.
Uniqueness
3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and the potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H19ClN2O2S2 |
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Molecular Weight |
334.9 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3 |
InChI Key |
JTEWCMMEUDSBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl |
Origin of Product |
United States |
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